molecular formula C19H21Cl2N3O2 B2357656 N-(3-chloro-4-methoxybenzyl)-4-(2-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 866132-10-7

N-(3-chloro-4-methoxybenzyl)-4-(2-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2357656
CAS RN: 866132-10-7
M. Wt: 394.3
InChI Key: ZMEUHOOTFYBHRV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-4-(2-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H21Cl2N3O2 and its molecular weight is 394.3. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial and Antifungal Activities

Compounds similar to N-(3-chloro-4-methoxybenzyl)-4-(2-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide have demonstrated significant antimycobacterial and antifungal properties. For instance, a study by Servusová et al. (2012) on substituted N-benzylpyrazine-2-carboxamides, which are structurally related, showed notable activity against Mycobacterium tuberculosis and other mycobacterial strains. Additionally, some compounds in this series displayed potent antifungal activity against strains like Trichophyton mentagrophytes (Servusová et al., 2012).

Anticancer Potential

In the realm of cancer research, pyrazinecarboxamide derivatives have shown promise. A study by Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer applications of such compounds (Hassan et al., 2014).

Antibacterial Properties

Studies have also explored the antibacterial properties of related compounds. Ahsan et al. (2016) investigated N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, revealing antibacterial activity against certain strains (Ahsan et al., 2016).

Molecular Docking Studies

The effectiveness of these compounds in inhibiting bacterial and fungal growth has been further supported by molecular docking studies. Shakir et al. (2020) demonstrated that certain 2-chloro-[1,3] benzoxazine derivatives show significant antibacterial ability, confirmed through molecular docking studies (Shakir et al., 2020).

Antidepressant Effects

Another interesting application is in the field of mental health. Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities in mice, revealing that certain compounds significantly reduced immobility times, suggesting potential antidepressant effects (Palaska et al., 2001).

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-18-7-6-14(12-16(18)21)13-22-19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)20/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEUHOOTFYBHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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